molecular formula C30H20O7 B12403437 Acetic acid;7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one

Acetic acid;7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one

Cat. No.: B12403437
M. Wt: 492.5 g/mol
InChI Key: NDOGQANHKWHOGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;7’,19’-dihydroxyspiro[2-benzofuran-3,13’-2-oxapentacyclo[128003,1204,9017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one is a complex organic compound with a unique structure that includes a spiro linkage and multiple fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;7’,19’-dihydroxyspiro[2-benzofuran-3,13’-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one typically involves multiple steps, including the formation of the spiro linkage and the construction of the fused ring system. The synthetic route may include the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.

    Spiro Linkage Formation: The spiro linkage can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a nucleophile.

    Construction of the Fused Ring System: This step may involve multiple cyclization reactions, often under high-temperature conditions, to form the complex fused ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert carbonyl groups within the compound to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound may be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.

Industry

In industry, the compound may be used in the production of specialty chemicals, such as pharmaceuticals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of acetic acid;7’,19’-dihydroxyspiro[2-benzofuran-3,13’-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one involves its interaction with specific molecular targets. The compound’s hydroxyl and carbonyl groups can form hydrogen bonds with biological macromolecules, such as proteins and nucleic acids. This interaction can modulate the activity of these macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid;7’,19’-dihydroxyspiro[2-benzofuran-3,13’-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one: This compound is unique due to its specific spiro linkage and fused ring system.

    Other Spiro Compounds: Compounds with similar spiro linkages but different ring systems may exhibit different chemical and biological properties.

    Benzofuran Derivatives: Compounds with a benzofuran ring but lacking the spiro linkage may have different reactivity and applications.

Uniqueness

The uniqueness of acetic acid;7’,19’-dihydroxyspiro[2-benzofuran-3,13’-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one lies in its complex structure, which combines a spiro linkage with a multi-fused ring system. This structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C30H20O7

Molecular Weight

492.5 g/mol

IUPAC Name

acetic acid;7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one

InChI

InChI=1S/C28H16O5.C2H4O2/c29-17-7-9-19-15(13-17)5-11-23-25(19)32-26-20-10-8-18(30)14-16(20)6-12-24(26)28(23)22-4-2-1-3-21(22)27(31)33-28;1-2(3)4/h1-14,29-30H;1H3,(H,3,4)

InChI Key

NDOGQANHKWHOGD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C2C(=C1)C(=O)OC23C4=C(C5=C(C=C4)C=C(C=C5)O)OC6=C3C=CC7=C6C=CC(=C7)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.